(S,R,S)-AHPC-C7-amine
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Overview
Description
(S,R,S)-AHPC-C7-amine is a chiral compound with significant potential in various scientific fields Its unique stereochemistry, denoted by the (S,R,S) configuration, plays a crucial role in its chemical behavior and interactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-C7-amine typically involves several steps, starting from commercially available precursors. One common method includes the use of chiral catalysts to ensure the correct stereochemistry is achieved. The reaction conditions often involve controlled temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistency and efficiency. The use of automated systems for monitoring and adjusting reaction parameters is crucial to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-C7-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Performed under acidic or basic conditions, depending on the desired product.
Reduction: Typically carried out in anhydrous solvents to prevent side reactions.
Substitution: Requires the presence of a suitable leaving group and a nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
(S,R,S)-AHPC-C7-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-C7-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (R,S,R)-AHPC-C7-amine
- (S,S,S)-AHPC-C7-amine
- (R,R,R)-AHPC-C7-amine
Uniqueness
(S,R,S)-AHPC-C7-amine is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its stereoisomers. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C30H45N5O4S |
---|---|
Molecular Weight |
571.8 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H45N5O4S/c1-20-26(40-19-33-20)22-13-11-21(12-14-22)17-32-28(38)24-16-23(36)18-35(24)29(39)27(30(2,3)4)34-25(37)10-8-6-5-7-9-15-31/h11-14,19,23-24,27,36H,5-10,15-18,31H2,1-4H3,(H,32,38)(H,34,37)/t23-,24+,27-/m1/s1 |
InChI Key |
KHXMEYUTLVQWBB-ONBPZOJHSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCN)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCN)O |
Origin of Product |
United States |
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